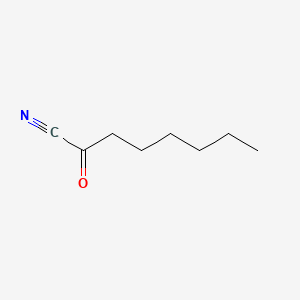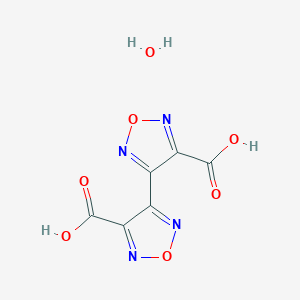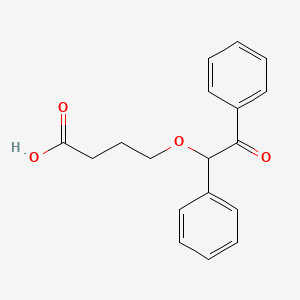
2-(1-Phenyl-ethyl)-thiazolidine-4-carboxylic acid
Übersicht
Beschreibung
2-(1-Phenyl-ethyl)-thiazolidine-4-carboxylic acid, or PETC, is an organic compound commonly used in scientific research. It is a white crystalline solid with a melting point of 116-118 °C and a molecular weight of 218.32 g/mol. PETC is a versatile compound with many potential applications in a variety of scientific fields.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Thiazolidine derivatives have been explored for their potential in cancer therapy. One study synthesized and evaluated a family of antiproliferative thiazolidines, including modifications to the phenyl moiety of the thiazolidine ring. These modifications aimed to assess the impact on biological activity, leading to the development of compounds with promising anticancer properties. This suggests that thiazolidine derivatives can be tailored for specific anticancer activities by modifying their chemical structures (Onen-Bayram et al., 2015).
Antibacterial and Antifungal Agents
Thiazolidine compounds have also shown potential as antibacterial and antifungal agents. A study on the design, synthesis, and evaluation of 2-arylimino-3-aryl-thiazolidine-4-ones revealed that some compounds exhibited significant antibiofilm activity against Staphylococcus epidermidis. These findings indicate the potential of thiazolidine derivatives in combating bacterial biofilms and related infections (Pan et al., 2010).
Antioxidant Properties
Research into thiazolidine derivatives has also uncovered their antioxidant properties. A study synthesizing new thiazolidin-4-one derivatives and evaluating their potential antioxidant effects found that certain compounds exhibited high antioxidant activity, comparable to that of ascorbic acid. This highlights the potential of thiazolidine derivatives in oxidative stress-related applications (Apotrosoaei et al., 2014).
ERK1/2 Inhibitors for Cancer Therapy
A series of analogs of thiazolidine diones were synthesized and characterized for their potential as substrate-specific ERK1/2 inhibitors in human leukemia cells. This research points to the role of thiazolidine derivatives in developing new therapeutic agents targeting specific molecular pathways in cancer cells (Li et al., 2009).
Eigenschaften
IUPAC Name |
2-(1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-8(9-5-3-2-4-6-9)11-13-10(7-16-11)12(14)15/h2-6,8,10-11,13H,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLKRSWKWLNJDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1NC(CS1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349622 | |
| Record name | 2-(1-Phenyl-ethyl)-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Phenyl-ethyl)-thiazolidine-4-carboxylic acid | |
CAS RN |
83690-82-8 | |
| Record name | 2-(1-Phenyl-ethyl)-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-Hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine](/img/structure/B1620919.png)


![9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B1620923.png)

![1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one](/img/structure/B1620925.png)
